molecular formula C22H40ClNO2 B4904748 1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride

1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B4904748
M. Wt: 386.0 g/mol
InChI Key: CHEYHTSSSIRASF-UHFFFAOYSA-N
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Description

1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride is a complex organic compound that features a unique adamantyl group. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group imparts significant stability and rigidity to the molecule, making it an interesting subject for research and development.

Future Directions

The future directions for research into adamantane derivatives and similar compounds could include further exploration of their synthesis methods, investigation of their properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane and an appropriate alkylating agent.

    Ethoxylation: The adamantyl intermediate is then reacted with ethylene oxide to form the ethoxy derivative.

    Piperidinylation: The ethoxy derivative is further reacted with 2-ethylpiperidine under controlled conditions to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Adamantyl)-2-azepanone
  • 4-(1-Adamantyl)-2-methyl-thiazole
  • N-(2-Adamantyl)benzamide

Uniqueness

1-[2-(1-Adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of the adamantyl group with the ethoxy and piperidinyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(2-ethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2.ClH/c1-2-20-5-3-4-7-23(20)15-21(24)16-25-8-6-22-12-17-9-18(13-22)11-19(10-17)14-22;/h17-21,24H,2-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYHTSSSIRASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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